molecular formula C10H10N2O B2847886 (NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 1261024-22-9

(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No.: B2847886
CAS No.: 1261024-22-9
M. Wt: 174.203
InChI Key: WCBZFYGYVHUSEI-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine typically involves the condensation of 4-methyl-1H-indole-3-carbaldehyde with hydroxylamine. The reaction is usually carried out under mild conditions, often at room temperature, to prevent any unwanted side reactions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .

Industrial Production Methods

This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but are generally mild to moderate in terms of temperature and pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine apart from these similar compounds is its unique structure, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Its specific interactions with molecular targets also make it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-2-4-9-10(7)8(5-11-9)6-12-13/h2-6,11,13H,1H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBZFYGYVHUSEI-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)NC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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